N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(diethylamino)propionamide
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Overview
Description
N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(diethylamino)propionamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an isoxazole ring, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(diethylamino)propionamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the butoxyethyl and diethylamino groups. Common reagents used in these reactions include butyl bromide, methyl isocyanate, and diethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation is common to maintain consistency and efficiency. Purification processes such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(diethylamino)propionamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen or add hydrogen, potentially changing the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s behavior in different environments.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated compounds and strong bases like sodium hydroxide are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(diethylamino)propionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(diethylamino)propionamide exerts its effects involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes and receptors, altering their activity. The butoxyethyl and diethylamino groups can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(diethylamino)acetamide
- N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(diethylamino)butyramide
Uniqueness
N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(diethylamino)propionamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
93479-06-2 |
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Molecular Formula |
C17H31N3O3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[4-(2-butoxyethyl)-3-methyl-1,2-oxazol-5-yl]-2-(diethylamino)propanamide |
InChI |
InChI=1S/C17H31N3O3/c1-6-9-11-22-12-10-15-13(4)19-23-17(15)18-16(21)14(5)20(7-2)8-3/h14H,6-12H2,1-5H3,(H,18,21) |
InChI Key |
ZXIXPTIBNPFBND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCC1=C(ON=C1C)NC(=O)C(C)N(CC)CC |
Origin of Product |
United States |
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